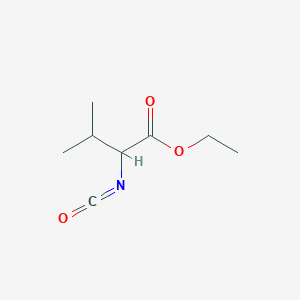

Ethyl 2-isocyanato-3-methylbutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-isocyanato-3-methylbutanoate is an organic compound with the molecular formula C8H13NO3. It is a derivative of butanoic acid and contains both an ester and an isocyanate functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-isocyanato-3-methylbutanoate can be synthesized through the reaction of ethyl 3-methylbutanoate with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to ensure the final product’s purity and quality.

化学反応の分析

Types of Reactions: Ethyl 2-isocyanato-3-methylbutanoate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form carbon dioxide and an amine.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Carbamic Acid: Formed from the reaction with water, which can further decompose.

科学的研究の応用

Ethyl 2-isocyanato-3-methylbutanoate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.

Industry: Utilized in the production of polymers and coatings due to its reactive isocyanate group.

作用機序

The mechanism of action of ethyl 2-isocyanato-3-methylbutanoate involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical processes, including the synthesis of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

類似化合物との比較

Ethyl 2-isocyanato-3-methylbutanoate can be compared with other similar compounds, such as:

Methyl 2-isocyano-3-methylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 4-isocyanobutanoate: Similar structure but with the isocyanate group at a different position on the carbon chain.

Methyl 2-hydroxy-3-methylbutanoate: Contains a hydroxyl group instead of an isocyanate group.

Uniqueness: this compound is unique due to its combination of an ester and an isocyanate functional group, which provides it with distinct reactivity and versatility in chemical synthesis.

生物活性

Ethyl 2-isocyanato-3-methylbutanoate, also known as ethyl (2S)-2-isocyanato-3-methylbutanoate, is a compound with a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.20 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and toxicology, due to its unique biological activity. This article aims to summarize the available research findings on the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential applications.

| Property | Value |

|---|---|

| CAS Number | 5296-78-6 |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.20 g/mol |

| Boiling Point | 81°C to 82°C (3 mmHg) |

| Purity | 97% |

| Refractive Index | 1.4275 |

| Odor | Irritating |

Pharmacological Effects

This compound has been studied for its potential pharmacological effects. The compound exhibits moderate cytotoxicity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . Additionally, it has been reported to inhibit the growth of certain bacterial strains, suggesting potential antibacterial properties .

Toxicity Profile

The compound is classified under several toxicological categories:

- Acute Toxicity : this compound is categorized as Acute Toxicity Category 4 for oral and inhalation exposure, indicating that it can cause harmful effects if ingested or inhaled .

- Skin and Eye Irritation : It is classified as Skin Irritation Category 2 and Eye Irritation Category 2, which means it can cause significant irritation upon contact .

- Sensitization : The compound is also identified as a skin sensitizer (Category 1), which may lead to allergic reactions upon repeated exposure .

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells :

- Antibacterial Activity :

特性

IUPAC Name |

ethyl 2-isocyanato-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPOIQVGVGYFJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967428 |

Source

|

| Record name | Ethyl N-(oxomethylidene)valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5296-78-6 |

Source

|

| Record name | Ethyl N-(oxomethylidene)valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。